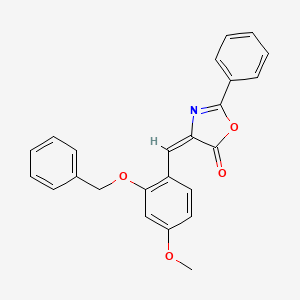![molecular formula C11H14O2 B12887384 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one CAS No. 89225-02-5](/img/structure/B12887384.png)
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one is a chemical compound characterized by a cyclopentanone ring substituted with a furan-2-yl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one typically involves the transformation of furfural, a widely available platform chemical derived from biomass. One common synthetic route includes the conversion of furfural to 1-(furan-2-yl)propan-1-ol, followed by a Piancatelli rearrangement to yield 5-ethyl-4-hydroxycyclopent-2-en-1-one. Subsequent hydro-deoxygenation affords the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves large-scale application of the synthetic routes mentioned above, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into more saturated derivatives.
Substitution: The furan ring and cyclopentanone moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The furan ring and cyclopentanone moiety can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic effects and biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Furan, 2-(1-cyclopenten-1-yl): This compound shares a similar furan ring structure but differs in the cyclopentane substitution pattern.
2-Furan-2-ylmethylene-cyclopentanone: Another related compound with a furan ring and cyclopentanone moiety, but with different substituents.
Uniqueness
2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89225-02-5 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-[1-(furan-2-yl)ethyl]cyclopentan-1-one |
InChI |
InChI=1S/C11H14O2/c1-8(11-6-3-7-13-11)9-4-2-5-10(9)12/h3,6-9H,2,4-5H2,1H3 |
Clave InChI |
KRXFBLXMOOGMMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


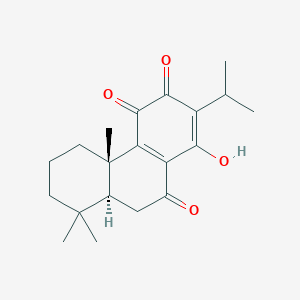
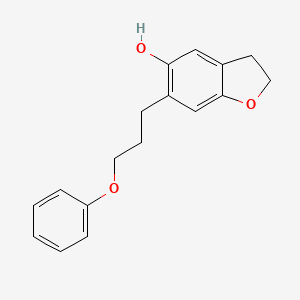
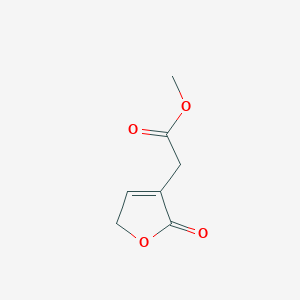
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)




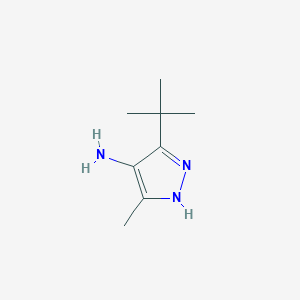
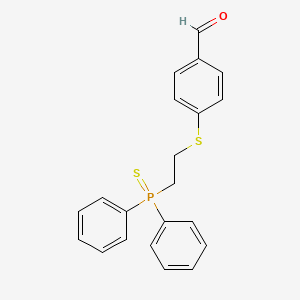
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
